molecular formula C8H10BrNO B1371967 4-Bromo-2-propoxypyridine CAS No. 1142194-49-7

4-Bromo-2-propoxypyridine

Cat. No. B1371967
CAS RN: 1142194-49-7
M. Wt: 216.07 g/mol
InChI Key: GURVVNJEKYHFPI-UHFFFAOYSA-N
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Description

4-Bromo-2-propoxypyridine is a chemical compound with the CAS Number: 1142194-49-7 . It has a molecular weight of 216.08 .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-propoxypyridine is 1S/C8H10BrNO/c1-2-5-11-8-6-7(9)3-4-10-8/h3-4,6H,2,5H2,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Boronic acid esters, which are related to 4-Bromo-2-propoxypyridine, have been known to undergo transesterification and metathesis reactions . They’ve also been used in Suzuki–Miyaura coupling reactions .

Scientific Research Applications

Synthesis of Novel Derivatives

  • Pyridine Derivatives Synthesis : Palladium-catalyzed Suzuki cross-coupling reactions have been used to synthesize novel pyridine derivatives. These derivatives show potential as chiral dopants for liquid crystals and exhibit biological activities like anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Structural and Electronic Studies

  • Structural Analysis of Derivatives : A study focused on synthesizing and characterizing 4-substituted pyridine-capped 5,12-dioxocyclams, highlighting the versatility of the 4-bromo group for various substitutions using palladium-catalyzed chemistry (Achmatowicz et al., 2003).
  • Electronic and Non-Linear Optical Properties : Research on the electronic properties and non-linear optical properties of pyridine derivatives, particularly focusing on Suzuki cross-coupling reactions and DFT studies, provides insight into the reactivity and electronic characteristics of these compounds (Nazeer et al., 2020).

Corrosion Inhibition

  • Inhibition of Steel Corrosion : Imidazo[4,5-b] pyridine derivatives have demonstrated high inhibition performance against mild steel corrosion, indicating potential applications in material science and corrosion protection (Saady et al., 2021).

Antimicrobial and Environmental Applications

  • Antimicrobial Effects : Modified poly(4-vinyl pyridine) particles, treated with various modifying agents including 4-bromo substituents, have shown significant bactericidal characteristics against various bacteria, indicating potential use in antimicrobial applications (Sahiner & Yasar, 2013).

Chemical Synthesis Techniques

  • Facile Synthesis Methods : Studies have developed methods for the facile synthesis of N-polyfluoroalkylated heterocycles, indicating the utility of 4-bromo substituents in the synthesis of complex organic compounds (Kolomeitsev et al., 1996).

Applications in Physiological Research

  • Use in Physiological Studies : Plant growth retardants, including those with 4-pyridine structures, have been utilized in physiological research to gain insights into the regulation of terpenoid metabolism related to phytohormones and sterols (Grossmann, 1990).

Future Directions

Boronic acid-based linkages, which are related to 4-Bromo-2-propoxypyridine, have been utilized in the synthesis of vitrimers, a new class of polymers that merge properties of thermoplastics and thermosets . This suggests potential future directions for the use of 4-Bromo-2-propoxypyridine in similar applications.

Mechanism of Action

Target of Action

4-Bromo-2-propoxypyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary target of 4-Bromo-2-propoxypyridine in this reaction is the palladium catalyst .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 4-Bromo-2-propoxypyridine interacts with the palladium catalyst in two main steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, 4-Bromo-2-propoxypyridine, which is formally a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, in which 4-Bromo-2-propoxypyridine participates, is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon–carbon bonds under mild and functional group tolerant conditions . The downstream effects of this reaction include the creation of a variety of organoboron reagents, which have been tailored for application under specific SM coupling conditions .

Pharmacokinetics

In the context of the suzuki–miyaura coupling reaction, the compound is known to be relatively stable and readily prepared . Its interaction with the palladium catalyst suggests that it may have good bioavailability in this specific reaction context .

Result of Action

The result of 4-Bromo-2-propoxypyridine’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a critical step in the synthesis of a variety of organic compounds .

Action Environment

The action of 4-Bromo-2-propoxypyridine in the Suzuki–Miyaura coupling reaction is influenced by several environmental factors. The reaction conditions are exceptionally mild and tolerant of various functional groups . Furthermore, the organoboron reagents used in the reaction, including 4-Bromo-2-propoxypyridine, are generally environmentally benign .

properties

IUPAC Name

4-bromo-2-propoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO/c1-2-5-11-8-6-7(9)3-4-10-8/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURVVNJEKYHFPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=CC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671713
Record name 4-Bromo-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-propoxypyridine

CAS RN

1142194-49-7
Record name 4-Bromo-2-propoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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